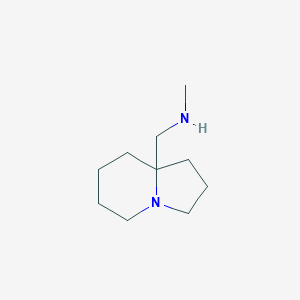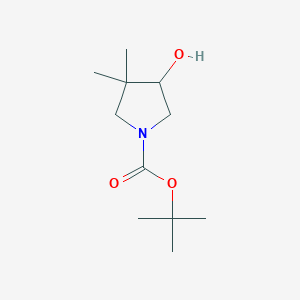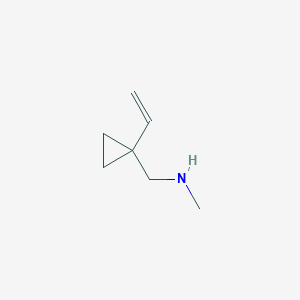![molecular formula C10H15NO3 B1480573 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid CAS No. 2092803-71-7](/img/structure/B1480573.png)
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
Overview
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . It’s a biologically active scaffold and compounds with this scaffold have exhibited different biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolo [1,2-a]indoles, has been a topic of interest in recent years . One of the most efficient methods of synthesis involves N-acyliminium cyclization . The synthesis of polycyclic compounds with a novel, isoxazolo [5’,4’:3,4]pyrrolo [1,2-a]azepine core, has been achieved by the N-acyliminium cyclization of hydroxylactams incorporated into the pyrroloisoxazole system .Molecular Structure Analysis
The molecular structure of similar compounds, such as Stemona alkaloids, is usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve cyclization of the N-acyliminium cation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using nuclear magnetic resonance data .Scientific Research Applications
Synthesis of Novel Polycyclic Compounds
This compound serves as a precursor in the synthesis of novel polycyclic structures, such as isoxazolopyrroloazepines . These structures are significant due to their presence in various natural products and potential medicinal properties.
Antitussive and Insecticidal Activities
Derivatives of pyrroloazepine have been found to exhibit antitussive (cough suppressing) and insecticidal activities . Research into these applications could lead to the development of new therapeutic agents and pesticides.
Larvicidal and Antimicrobial Properties
Some derivatives also show larvicidal effects against certain insect larvae and possess antimicrobial properties, which could be useful in developing treatments for infectious diseases .
Acetylcholinesterase Inhibition
Compounds with a pyrroloazepine core have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . This application has significant implications for the treatment of such conditions.
Antibacterial, Antifungal, and Antiviral Activities
Pyrroloazepine derivatives have demonstrated a range of activities against bacterial, fungal, and viral pathogens, indicating their potential as broad-spectrum antimicrobial agents .
Kinase Inhibition
These compounds have shown activity in inhibiting kinases, enzymes that play a crucial role in signal transduction within cells. This suggests potential applications in cancer therapy, as kinase inhibitors can disrupt proliferative signaling pathways in tumor cells .
Drug Discovery and Medicinal Chemistry
The structural motif of pyrroloazepine is an attractive scaffold for drug discovery. Its incorporation into new compounds can lead to the development of drugs with diverse therapeutic effects .
Alkaloid Synthesis
Pyrroloazepine is a key structural element in alkaloids isolated from plants of the Stemonaceae family. These alkaloids have sparked interest due to their unique structures and biological activities .
Future Directions
Mechanism of Action
Target of Action
The compound 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is structurally related to a group of compounds known as Stemona alkaloids . These alkaloids are known to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission. Therefore, it is plausible that this compound may also target AChE.
properties
IUPAC Name |
5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-1-2-5-10(9(13)14)6-3-7-11(8)10/h1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWUQASBFMFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCN2C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




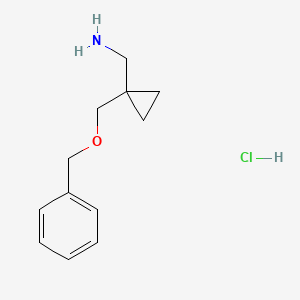
![1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480492.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)
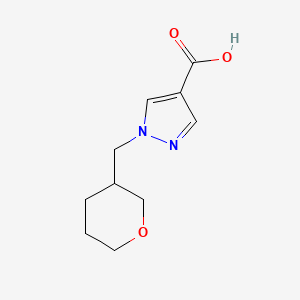
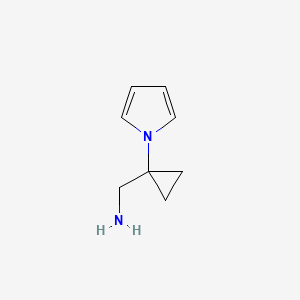


![N-methylspiro[2.3]hexan-4-amine](/img/structure/B1480507.png)
